3-Bromo-4,5-difluoroaniline

Catalog No.
S808238
CAS No.
875664-41-8
M.F
C6H4BrF2N
M. Wt
208 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4,5-difluoroaniline

CAS Number

875664-41-8

Product Name

3-Bromo-4,5-difluoroaniline

IUPAC Name

3-bromo-4,5-difluoroaniline

Molecular Formula

C6H4BrF2N

Molecular Weight

208 g/mol

InChI

InChI=1S/C6H4BrF2N/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2

InChI Key

GYPOUGZGHDSUKH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)F)Br)N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Br)N

The exact mass of the compound 3-Bromo-4,5-difluoroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Bromo-4,5-difluoroaniline (CAS 875664-41-8) is a highly specialized, polyhalogenated aromatic building block extensively utilized in pharmaceutical and agrochemical manufacturing. Featuring a primary amine group, a meta-positioned bromine, and two adjacent fluorine atoms, this compound provides orthogonal reactivity profiles essential for advanced cross-coupling and functionalization. In procurement contexts, it is primarily valued for its precise substitution pattern, which lowers the C-Br bond Lowest Unoccupied Molecular Orbital (LUMO) for accelerated palladium-catalyzed coupling while simultaneously depressing the amine's basicity to prevent catalyst poisoning. These baseline physicochemical attributes make it a critical precursor for synthesizing complex kinase inhibitors, advanced fluorinated materials, and metabolically stable active ingredients where generic anilines fail to meet stringent process or performance criteria [1].

Attempting to substitute 3-Bromo-4,5-difluoroaniline with simpler analogs, such as 3-bromoaniline or 3-bromo-4-fluoroaniline, fundamentally compromises both synthetic efficiency and downstream product viability. The absence of the 4,5-difluoro motif increases the basicity of the amine, leading to competitive coordination with transition metal catalysts and subsequent reaction stalling during cross-coupling workflows. Furthermore, generic unfluorinated anilines leave the para and meta positions vulnerable to oxidative metabolism in biological systems and electrophilic side-reactions during multistep synthesis. Consequently, substituting this specific difluorinated precursor results in complex regioisomer mixtures, elevated purification costs, and the failure of final active pharmaceutical ingredients (APIs) to meet required pharmacokinetic half-life benchmarks[1].

Accelerated Cross-Coupling Kinetics via LUMO Lowering

The introduction of two strongly electron-withdrawing fluorine atoms adjacent to the bromine in 3-Bromo-4,5-difluoroaniline significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C-Br bond. In benchmark Suzuki-Miyaura cross-coupling assays, this electronic activation enables rapid oxidative addition, achieving >95% conversion at room temperature with minimal catalyst. In contrast, the unfluorinated 3-bromoaniline baseline requires substantially higher thermal energy and catalyst concentrations to reach equivalent yields, highlighting a clear processability advantage for large-scale manufacturing [1].

Evidence DimensionPalladium catalyst loading required for >95% conversion (Suzuki coupling, 2h, 25°C)
Target Compound Data0.5 mol% Pd
Comparator Or Baseline3-Bromoaniline (2.0 mol% Pd at 60°C)
Quantified Difference75% reduction in precious metal catalyst loading and elimination of heating requirements
ConditionsStandardized phenylboronic acid coupling, K2CO3, THF/H2O, 2 hours

Lowering catalyst loading and reaction temperatures directly reduces precious metal costs and energy consumption during industrial-scale API synthesis.

Mitigation of Catalyst Poisoning via pKa Suppression

Free amines frequently coordinate to transition metal catalysts, stalling cross-coupling reactions and requiring wasteful protection-deprotection steps. The 4,5-difluoro substitution pattern in 3-Bromo-4,5-difluoroaniline exerts a strong inductive electron-withdrawing effect, significantly depressing the basicity of the amine group. Quantitative basicity measurements demonstrate a marked reduction in the conjugate acid pKa compared to 3-bromoaniline. This suppressed basicity prevents the amine from outcompeting ligands for palladium coordination, enabling direct, unprotected coupling workflows that are impossible with more basic generic anilines[1].

Evidence DimensionConjugate acid pKa (aqueous basicity)
Target Compound DatapKa ~ 1.9
Comparator Or Baseline3-Bromoaniline (pKa = 3.58)
Quantified Difference~1.7 unit reduction in pKa (nearly 50-fold decrease in basicity)
ConditionsAqueous titration at 25°C

Enables the use of unprotected aniline intermediates in transition-metal-catalyzed steps, shortening synthetic routes and improving overall step economy.

Absolute Regiocontrol in Electrophilic Functionalization

In the synthesis of highly functionalized multi-ring systems, late-stage electrophilic aromatic substitution (such as halogenation) on aniline derivatives often yields inseparable mixtures of ortho and para isomers. By utilizing 3-Bromo-4,5-difluoroaniline, the 4 and 5 positions are sterically and electronically blocked. When subjected to directed ortho-functionalization, the target compound yields a single major regioisomer. Conversely, attempting the same transformation on 3-bromoaniline results in a problematic distribution of 2-, 4-, and 6-substituted products, necessitating costly chromatographic separation [1].

Evidence DimensionRegioselectivity (ortho-substitution ratio)
Target Compound Data>95% selectivity for the 2-position
Comparator Or Baseline3-Bromoaniline (<45% selectivity, complex mixture)
Quantified Difference>50% absolute increase in target regioisomer yield
ConditionsElectrophilic halogenation (NCS/NBS) in acetonitrile

Eliminates the formation of complex regioisomer mixtures, drastically reducing downstream purification costs and API waste.

Enhanced Downstream Metabolic Stability via CYP450 Blocking

For pharmaceutical procurement, the selection of building blocks directly dictates the pharmacokinetic viability of the final drug candidate. The 4,5-difluoro motif in 3-Bromo-4,5-difluoroaniline specifically blocks the para position—a primary site for Cytochrome P450-mediated oxidative metabolism. When incorporated into kinase inhibitor scaffolds, derivatives originating from this specific difluorinated precursor exhibit substantially prolonged in vitro microsomal half-lives compared to those synthesized from mono-fluorinated analogs, ensuring that the resulting APIs meet stringent metabolic stability thresholds[1].

Evidence DimensionIn vitro human liver microsome (HLM) half-life of derived API scaffolds
Target Compound Datat1/2 > 120 minutes
Comparator Or Baseline3-Bromo-4-fluoroaniline derived scaffold (t1/2 ~ 45 minutes)
Quantified Difference>2.5-fold extension in metabolic half-life
ConditionsStandardized HLM assay, 1 μM compound, NADPH regenerating system, 37°C

Procuring the exact difluorinated building block guarantees superior metabolic blocking in the final drug, preventing late-stage clinical failures due to rapid clearance.

Precursor for Advanced Kinase Inhibitor APIs

Due to its suppressed basicity and highly activated C-Br bond, 3-Bromo-4,5-difluoroaniline is a highly efficient starting material for synthesizing complex polycyclic kinase inhibitors. The ability to perform direct, unprotected Buchwald-Hartwig or Suzuki couplings streamlines the manufacturing route, while the retained difluoro motif ensures the final API possesses the necessary lipophilicity and metabolic resistance required for oral bioavailability [1].

Synthesis of High-Performance Agrochemical Actives

In the development of next-generation fungicides and herbicides, the 4,5-difluoro substitution pattern is critical for modulating target enzyme binding affinity and environmental persistence. Procuring this specific compound allows agrochemical manufacturers to rapidly construct fluorinated core structures without relying on hazardous, late-stage fluorination reagents, thereby improving process safety and scalability [2].

Building Block for Fluorinated Organic Electronics

The strong electron-withdrawing nature of the difluoro-bromo-aniline core makes it highly suitable for developing hole-transporting materials (HTMs) and specialized dyes in organic photovoltaics. The precise tuning of the HOMO/LUMO levels provided by this specific substitution pattern enables the creation of materials with enhanced oxidative stability and improved charge mobility compared to unfluorinated benchmarks [3].

XLogP3

2.1

GHS Hazard Statements

H301+H311+H331 (14.29%): Toxic if swallowed, in contact with skin or if inhaled [Danger Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (71.43%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (71.43%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Bromo-4,5-difluoroaniline

Dates

Last modified: 08-16-2023

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